4-(Dimethylamino)-2-methylphenylboronic acid
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Overview
Description
B-[4-(dimethylamino)-2-methylphenyl]boronic acid is an organic boron compound with the chemical formula C9H14BNO2. It is a white crystalline solid that is soluble in most organic solvents . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of B-[4-(dimethylamino)-2-methylphenyl]boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, which uses aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by magnesium/bromine exchange with isopropylmagnesium chloride (iPrMgCl·LiCl) . The reaction is carried out at 0°C and results in high yields of the desired boronic acid .
Industrial Production Methods
Industrial production methods for B-[4-(dimethylamino)-2-methylphenyl]boronic acid often involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This allows for the synthesis of various compounds with high throughput and efficiency .
Chemical Reactions Analysis
Types of Reactions
B-[4-(dimethylamino)-2-methylphenyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura cross-coupling reactions: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Radical initiators: Used in protodeboronation reactions.
Major Products Formed
Biaryl compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Hydromethylated alkenes: Formed in protodeboronation reactions.
Scientific Research Applications
B-[4-(dimethylamino)-2-methylphenyl]boronic acid has a wide range of applications in scientific research, including:
Organic synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Used in the preparation of catalysts for various organic reactions.
Material science: Used in the synthesis of organic dyes for dye-sensitized solar cells.
Pharmaceuticals: Used in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of B-[4-(dimethylamino)-2-methylphenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
B-[4-(dimethylamino)-2-methylphenyl]boronic acid can be compared with other similar boronic acids, such as:
- 4-(N,N-Dimethylamino)phenylboronic acid
- 4-N,N-Dimethylaminobenzeneboronic acid
- 4-N,N-Dimethylphenylboronic acid
These compounds share similar chemical properties and applications but may differ in their specific reactivity and suitability for certain reactions.
Properties
Molecular Formula |
C9H14BNO2 |
---|---|
Molecular Weight |
179.03 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-7-6-8(11(2)3)4-5-9(7)10(12)13/h4-6,12-13H,1-3H3 |
InChI Key |
PWORZNQYDBHBQM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N(C)C)C)(O)O |
Origin of Product |
United States |
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